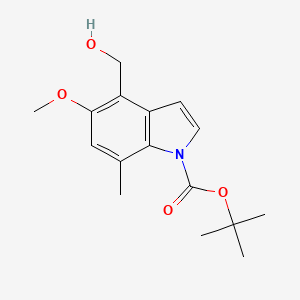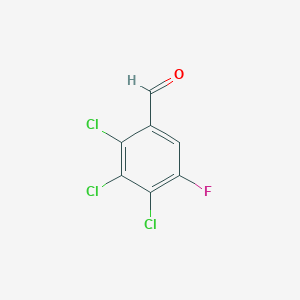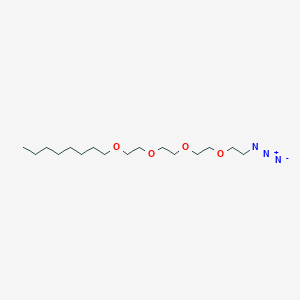
3,3-Dimethoxypropylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxypropylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is known for its high reactivity and versatility, making it a valuable reagent in the preparation of various organic compounds. The compound is typically available as a solution in tetrahydrofuran (THF), which stabilizes it and facilitates its use in various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Dimethoxypropylmagnesium bromide involves the reaction of 3,3-dimethoxypropyl bromide with magnesium turnings in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3,3-Dimethoxypropyl bromide+Magnesium→3,3-Dimethoxypropylmagnesium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize yield and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxypropylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic centers in various substrates. It can also participate in substitution reactions, particularly with halides and other leaving groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen, leading to the formation of corresponding alcohols or ketones.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, where the magnesium bromide moiety is replaced by the incoming group.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides produce substituted alkanes.
Applications De Recherche Scientifique
3,3-Dimethoxypropylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new drugs.
Industry: In industrial settings, it is used in the large-scale production of various chemicals, including intermediates for polymers and other materials.
Mécanisme D'action
The mechanism by which 3,3-Dimethoxypropylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic center at the magnesium-carbon bond. This nucleophilic center can attack electrophilic sites in various substrates, leading to the formation of new bonds and the subsequent products. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Ethylmagnesium bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Phenylmagnesium bromide:
Methylmagnesium bromide: A simpler Grignard reagent used for methylation reactions.
Uniqueness: 3,3-Dimethoxypropylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Propriétés
IUPAC Name |
magnesium;1,1-dimethoxypropane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.BrH.Mg/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLAPOLFRTDKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[CH2-])OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)








![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


